molecular formula C7H11N3O B1650869 3-(1,2,4-Oxadiazol-5-yl)piperidine CAS No. 1211528-98-1

3-(1,2,4-Oxadiazol-5-yl)piperidine

Cat. No.: B1650869
CAS No.: 1211528-98-1
M. Wt: 153.18
InChI Key: LFGAVXRHHARQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,2,4-Oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused with a 1,2,4-oxadiazole moiety. This scaffold is notable for its bioisosteric properties, combining the rigidity of oxadiazole with the conformational flexibility of piperidine. The compound has garnered attention in medicinal chemistry due to its antimicrobial and antituberculosis activities. Its synthesis and commercial availability (e.g., Thermo Scientific, Alfa Aesar) further support its utility in drug discovery .

Properties

CAS No.

1211528-98-1

Molecular Formula

C7H11N3O

Molecular Weight

153.18

IUPAC Name

5-piperidin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H11N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h5-6,8H,1-4H2

InChI Key

LFGAVXRHHARQKL-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NC=NO2

Canonical SMILES

C1CC(CNC1)C2=NC=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Oxadiazol-5-yl)piperidine typically involves the cyclization of O-acylamidoximes. One common method is the acylation of amidoximes with carboxylic acids or their derivatives, such as esters, anhydrides, or acid halides, followed by cyclization . This process can be carried out under mild conditions, often at room temperature, using organic bases like TBAF/THF .

Industrial Production Methods

In industrial settings, the synthesis of 1,2,4-oxadiazoles, including this compound, can be achieved through high-throughput methods. These methods often involve the use of automated systems to optimize reaction conditions and increase yield. The scalability of these processes makes them suitable for large-scale production of the compound for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

3-(1,2,4-Oxadiazol-5-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)piperidine involves its interaction with various molecular targets. For instance, it can act as an agonist for certain enzymes, leading to the modulation of metabolic pathways. In cancer research, derivatives of this compound have been shown to induce apoptosis in cancer cells by targeting mitochondrial pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The pharmacological profile of 3-(1,2,4-oxadiazol-5-yl)piperidine derivatives is influenced by substituents on the oxadiazole and piperidine rings. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
This compound Parent compound (no substituent) C₇H₁₁N₃O 153.18 Antimicrobial, antituberculosis
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine 2-Thienyl on oxadiazole C₁₀H₁₂N₃OS 222.29 Enhanced electronic properties
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Isopropyl on oxadiazole C₁₀H₁₆N₃O 194.25 Increased lipophilicity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine HCl 4-Methylphenyl on oxadiazole C₁₄H₁₈ClN₃O 279.76 Improved hydrophobicity
2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine 3-Methoxyphenyl on oxadiazole C₁₄H₁₇N₃O₂ 259.31 Potential H-bonding interactions
5-(Piperidin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl on oxadiazole C₁₂H₁₄N₄O 230.27 Pi-pi stacking capability

Key Observations

  • Electron-Withdrawing Groups : Derivatives like 3-(3-trifluoroethyl-oxadiazol-5-yl)piperidine (MW: 259.31) may enhance metabolic stability due to fluorine substituents .
  • Aromatic Substituents : Analogs with phenyl or pyridinyl groups (e.g., ) likely engage in aromatic interactions with biological targets, improving binding affinity.
  • Polar Groups : Methoxy substituents (e.g., ) could modulate solubility and hydrogen-bonding capacity, critical for bioavailability.
  • Antituberculosis Activity : The fluorophenyl group in C22 () suggests that halogenation at specific positions enhances target specificity against Mycobacterium tuberculosis.

Antituberculosis Activity

The derivative C22 exhibited superior binding to mycobacterial enzymes in molecular docking studies, with a binding energy comparable to first-line drugs .

Antimicrobial Potential

aureus and E. coli, suggesting the oxadiazole moiety itself contributes to antibacterial action .

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